1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide
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Overview
Description
1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C21H24FN3O4S . This compound is notable for its unique structure, which includes a piperidine ring, a fluorobenzyl group, and a phenylsulfonyl group. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzyl bromide with glycine to form an intermediate, which is then reacted with phenylsulfonyl chloride and piperidine-4-carboxamide under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide can be compared with similar compounds such as:
4-fluorobenzyl bromide: Used as a precursor in the synthesis of the target compound.
4-fluorobenzyl chloride: Another precursor with similar reactivity.
Phenylsulfonyl glycine derivatives: Compounds with similar structural features but different biological activities. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24FN3O4S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24FN3O4S/c22-18-8-6-16(7-9-18)14-25(30(28,29)19-4-2-1-3-5-19)15-20(26)24-12-10-17(11-13-24)21(23)27/h1-9,17H,10-15H2,(H2,23,27) |
InChI Key |
WBFFOJJWQBFMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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